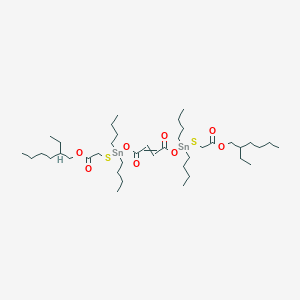
CAZQGLFLXPFQNS-UHFFFAOYSA-J
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CAZQGLFLXPFQNS-UHFFFAOYSA-J: is a complex organotin compound It is characterized by its unique structure, which includes two tin atoms, multiple oxygen and sulfur atoms, and long alkyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAZQGLFLXPFQNS-UHFFFAOYSA-J typically involves the reaction of organotin precursors with specific dicarboxylic acids under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization, distillation, or chromatography to remove any impurities and obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
CAZQGLFLXPFQNS-UHFFFAOYSA-J can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: It can be reduced to lower oxidation states.
Substitution: The alkyl groups or other ligands can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions may produce derivatives with different functional groups attached to the tin atoms.
Scientific Research Applications
CAZQGLFLXPFQNS-UHFFFAOYSA-J has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
Mechanism of Action
The mechanism by which CAZQGLFLXPFQNS-UHFFFAOYSA-J exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological and chemical effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) tin oxide
- Bis(2-ethylhexyl) tin dichloride
- Bis(2-ethylhexyl) tin diacetate
Uniqueness
Compared to these similar compounds, CAZQGLFLXPFQNS-UHFFFAOYSA-J is unique due to its complex structure, which includes multiple functional groups and long alkyl chains
Properties
CAS No. |
18403-67-3 |
|---|---|
Molecular Formula |
C40H76O8S2Sn2 |
Molecular Weight |
986.6 g/mol |
IUPAC Name |
bis[dibutyl-[2-(2-ethylhexoxy)-2-oxoethyl]sulfanylstannyl] but-2-enedioate |
InChI |
InChI=1S/2C10H20O2S.C4H4O4.4C4H9.2Sn/c2*1-3-5-6-9(4-2)7-12-10(11)8-13;5-3(6)1-2-4(7)8;4*1-3-4-2;;/h2*9,13H,3-8H2,1-2H3;1-2H,(H,5,6)(H,7,8);4*1,3-4H2,2H3;;/q;;;;;;;2*+2/p-4 |
InChI Key |
CAZQGLFLXPFQNS-UHFFFAOYSA-J |
SMILES |
CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)SCC(=O)OCC(CC)CCCC |
Canonical SMILES |
CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)SCC(=O)OCC(CC)CCCC |
Key on ui other cas no. |
18403-67-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















